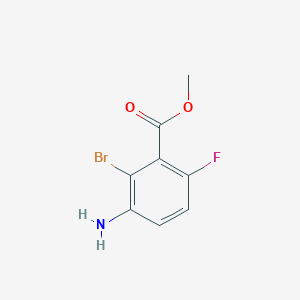

Methyl 3-amino-2-bromo-6-fluorobenzoate

Overview

Description

Methyl 3-amino-2-bromo-6-fluorobenzoate is a chemical compound with the molecular formula C8H7BrFNO2 It is known for its unique combination of functional groups, including an amino group, a bromine atom, and a fluorine atom attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aromatic Substitution: : One common method to synthesize Methyl 3-amino-2-bromo-6-fluorobenzoate involves the aromatic substitution of a precursor compound. For instance, starting with methyl 3-nitro-2-bromo-6-fluorobenzoate, the nitro group can be reduced to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

-

Bromination and Fluorination: : Another approach involves the bromination and fluorination of methyl 3-amino benzoate. This can be achieved by treating the compound with bromine (Br2) and a fluorinating agent under controlled conditions to selectively introduce the bromine and fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : Methyl 3-amino-2-bromo-6-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

-

Reduction Reactions: : The compound can be reduced to form various derivatives. For example, the ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

-

Oxidation Reactions: : Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically used for these reactions.

Major Products Formed

Substitution: Substituted benzoates with different nucleophiles replacing the bromine atom.

Reduction: Alcohol derivatives from the reduction of the ester group.

Oxidation: Nitroso or nitro derivatives from the oxidation of the amino group.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-2-bromo-6-fluorobenzoate has been identified as a promising candidate in drug development, particularly due to its interactions with biological targets such as Bruton's tyrosine kinase (Btk). Btk is implicated in several autoimmune diseases and cancers, making inhibitors of this kinase valuable for therapeutic interventions.

Case Study: Btk Inhibition

A study highlighted the potential of compounds derived from this compound to selectively inhibit Btk. This inhibition can be beneficial in treating conditions like rheumatoid arthritis and systemic lupus erythematosus, as well as various lymphomas that depend on Btk activity for survival .

Agrochemical Applications

The compound also shows promise in the agrochemical sector. Its derivatives are utilized in the synthesis of herbicides and pesticides, contributing to enhanced crop protection strategies. The bromine and fluorine substituents in the structure enhance the biological activity of these compounds.

Synthesis of Agrochemicals

Research indicates that this compound can be employed as an intermediate in the synthesis of more complex agrochemical agents. For instance, it can be transformed into various derivatives that exhibit herbicidal properties .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block. Its unique structure allows for various transformations, enabling the synthesis of complex molecules.

Example Transformations

The compound can undergo reactions such as:

- Heck Reaction : It can react with alkenes to form substituted phenyl derivatives, which are useful in medicinal chemistry .

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions to introduce other functional groups into the molecule.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-bromo-6-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the bromine and fluorine atoms can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-amino-2-bromo-5-fluorobenzoate: Similar structure but with the fluorine atom at a different position.

Methyl 3-amino-2-chloro-6-fluorobenzoate: Chlorine atom instead of bromine.

Methyl 3-amino-2-bromo-6-chlorobenzoate: Chlorine atom instead of fluorine.

Uniqueness

Methyl 3-amino-2-bromo-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and material science.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential and develop new technologies and therapies based on this versatile compound.

Biological Activity

Methyl 3-amino-2-bromo-6-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

- Molecular Formula : C₉H₈BrFNO₂

- Molecular Weight : 248.05 g/mol

- Functional Groups : Contains an amino group, a bromine atom, and a fluorine atom attached to a benzoate structure.

The specific arrangement of these functional groups influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group enhances its potential as a pharmacological agent by facilitating binding to proteins or enzymes, which can modulate their activity.

Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess these activities. The halogen substituents (bromine and fluorine) can enhance binding affinity to certain biological targets, further influencing its pharmacological profile.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant efficacy against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound was evaluated using the MTT assay to determine cell viability. Results indicated that it effectively induced apoptosis in cancer cells, likely through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Caspase activation |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

Research has also focused on the enzyme inhibition potential of this compound. Preliminary findings suggest that it may inhibit specific kinases involved in cancer progression, although further studies are required to elucidate the exact mechanisms and pathways affected.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-amino-2-bromo-5-fluorobenzoate | C₉H₈BrFNO₂ | Different positioning of bromine |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | C₉H₈BrFNO₂ | Variation in amino group position |

| Methyl 3-amino-5-bromo-2-fluorobenzoate | C₉H₈BrFNO₂ | Altered substitution pattern |

These comparisons highlight how variations in the structure can affect biological activity, providing insights into how modifications may enhance therapeutic potential.

Properties

IUPAC Name |

methyl 3-amino-2-bromo-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGPPSBHXZMUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.